2,3-Dihydro-1-benzofuran-3-amine hydrochloride 2,3-Dihydro-1-benzofuran-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 860689-81-2
VCID: VC2666810
InChI: InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H
SMILES: C1C(C2=CC=CC=C2O1)N.Cl
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol

2,3-Dihydro-1-benzofuran-3-amine hydrochloride

CAS No.: 860689-81-2

Cat. No.: VC2666810

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1-benzofuran-3-amine hydrochloride - 860689-81-2

CAS No. 860689-81-2
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
IUPAC Name 2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Standard InChI InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H
Standard InChI Key IVRJMBYBAPVRHB-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2O1)N.Cl
Canonical SMILES C1C(C2=CC=CC=C2O1)N.Cl

2,3-Dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran class, a group of heterocyclic compounds known for their diverse biological activities. This compound is particularly interesting due to its structural features and potential applications in pharmaceutical and chemical research. In this article, we will delve into the details of its chemical properties, synthesis, and potential uses, drawing from authoritative sources.

Synthesis and Preparation

The synthesis of 2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the reduction of benzofuran derivatives followed by amination reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product. Detailed synthesis protocols are often found in specialized chemical literature and patents.

Biological and Pharmaceutical Applications

Benzofuran derivatives, including 2,3-dihydro-1-benzofuran-3-amine hydrochloride, have been studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. These compounds are also of interest in neurological research due to their potential effects on neurotransmitter systems.

Potential ApplicationDescription
Antimicrobial ActivityStudies have shown that some benzofuran derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
Anti-inflammatory EffectsThese compounds may have anti-inflammatory properties, which could be beneficial in treating conditions involving inflammation.
Anticancer PropertiesResearch has indicated that certain benzofurans may inhibit cancer cell growth, though more studies are needed to confirm efficacy.

Safety and Hazards

Handling 2,3-dihydro-1-benzofuran-3-amine hydrochloride requires caution due to its potential hazards. It is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may lead to respiratory tract irritation. Proper safety measures, including protective clothing and eyewear, should be used when handling this compound.

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator